molecular formula C10H10Fe-2 B14173577 Cyclopenta-1,3-diene;iron CAS No. 7237-51-6

Cyclopenta-1,3-diene;iron

Cat. No.: B14173577
CAS No.: 7237-51-6
M. Wt: 186.03 g/mol
InChI Key: UEWKINKPISJKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopenta-1,3-diene;iron, also known as ferrocene, is an organometallic compound with the formula Fe(C5H5)2. It consists of two cyclopenta-1,3-diene rings bound on opposite sides of a central iron atom. This compound is notable for its “sandwich” structure, where the iron atom is sandwiched between the two cyclopenta-1,3-diene rings. Ferrocene is a stable, orange crystalline solid that is soluble in organic solvents and has a melting point of 173-174°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferrocene can be synthesized through several methods. One common method involves the reaction of cyclopenta-1,3-diene with iron(II) chloride in the presence of a reducing agent such as sodium. The reaction proceeds as follows:

2C5H6+FeCl2+2NaFe(C5H5)2+2NaCl+H22 \text{C}_5\text{H}_6 + \text{FeCl}_2 + 2 \text{Na} \rightarrow \text{Fe(C}_5\text{H}_5\text{)}_2 + 2 \text{NaCl} + \text{H}_2 2C5​H6​+FeCl2​+2Na→Fe(C5​H5​)2​+2NaCl+H2​

In this reaction, cyclopenta-1,3-diene is deprotonated by sodium to form the cyclopentadienyl anion, which then reacts with iron(II) chloride to form ferrocene .

Industrial Production Methods

Industrial production of ferrocene typically involves the same basic reaction but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

Ferrocene undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which ferrocene exerts its effects is primarily through its ability to undergo redox reactions. The iron center can switch between oxidation states, facilitating electron transfer processes. This property makes ferrocene a valuable compound in catalysis and electrochemistry. The cyclopenta-1,3-diene rings provide stability to the iron center, allowing it to participate in various chemical reactions without decomposing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocene’s unique “sandwich” structure and stability under various conditions make it distinct from other similar compounds. Its ability to undergo reversible redox reactions and participate in a wide range of chemical transformations highlights its versatility and importance in both research and industrial applications .

Properties

CAS No.

7237-51-6

Molecular Formula

C10H10Fe-2

Molecular Weight

186.03 g/mol

IUPAC Name

cyclopenta-1,3-diene;iron

InChI

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;

InChI Key

UEWKINKPISJKRD-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe]

boiling_point

480 °F at 760 mmHg (NTP, 1992)
249 °C
480 °F

Color/Form

Orange, crystalline solid
Orange needles from methanol or ethanol

melting_point

343 to 345 °F (sublimes) (NTP, 1992)
173-174 °C
173 °C
343 °F

physical_description

Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992)
Orange, crystalline solid with a camphor-like odor;  [NIOSH]
ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR.
Orange, crystalline solid or orange-yellow powder with a camphor-like odor.
Orange, crystalline solid with a camphor-like odor.

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly sol in petroleum ether
Dissolves in dilute nitric and concentrated sulfuric acids;  sol in alcohol, ether;  practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid.
Solubility at 25 °C: 19 g/100 g benzene;  10 g/100 g catalytically cracked gasoline;  9 g/100 g straight run gasoline;  6 g/100 g jet fuel (jp-4);  and 5 g/100 g diesel fuel.
20 mg/mL in 2-methoxyethanol;  7 mg/ml in ethanol
<0.1 mg/mL in water
Solubility in water: none
Insoluble

vapor_pressure

0.0066 kPa at 40 °C;  0.34 kPa at 100 °C
Vapor pressure, Pa at 40 °C: 4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.